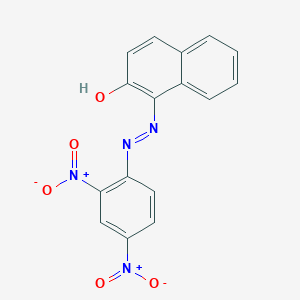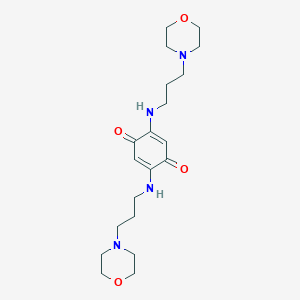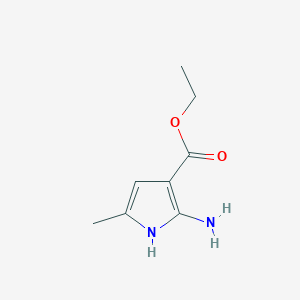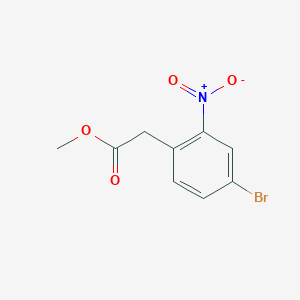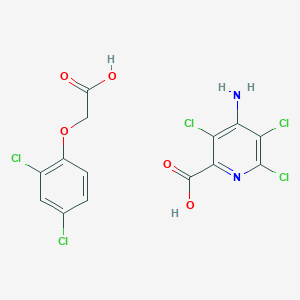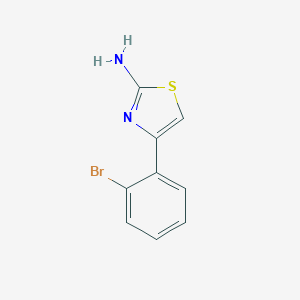
2,4-Dimethoxy-N,N-dimethylphenylisopropylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethoxy-N,N-dimethylphenylisopropylamine, commonly known as DMMDA, is a chemical compound belonging to the family of phenethylamines. It is a psychoactive substance that has been studied for its potential therapeutic applications. In
Applications De Recherche Scientifique
DMMDA has been studied for its potential therapeutic applications, including its use as an antidepressant, anxiolytic, and analgesic. It has also been studied for its potential use in treating Parkinson's disease and Alzheimer's disease. DMMDA has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects.
Mécanisme D'action
DMMDA acts as a serotonin and dopamine releaser, which means that it increases the release of these neurotransmitters in the brain. It also acts as a monoamine oxidase inhibitor (MAOI), which means that it inhibits the breakdown of these neurotransmitters. The combined effect of increased release and decreased breakdown of serotonin and dopamine may contribute to DMMDA's therapeutic effects.
Effets Biochimiques Et Physiologiques
DMMDA has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to increase the levels of norepinephrine and acetylcholine in the brain, which may contribute to its analgesic effects. DMMDA has been shown to have a low toxicity profile and a high therapeutic index, which means that it has a wide therapeutic window and a low risk of side effects.
Avantages Et Limitations Des Expériences En Laboratoire
DMMDA has several advantages for lab experiments, including its high purity and low toxicity profile. However, it also has several limitations, including its limited availability and potential legal restrictions on its use.
Orientations Futures
There are several future directions for further research on DMMDA. These include studying its potential use in treating other neurological disorders, such as multiple sclerosis and epilepsy. Further research is also needed to determine the optimal dosage and administration of DMMDA for therapeutic use. Additionally, more research is needed to understand the long-term effects of DMMDA on the brain and body.
Méthodes De Synthèse
DMMDA can be synthesized through various methods, including the reduction of 2,4-dimethoxyphenylacetone with lithium aluminum hydride or sodium borohydride, or the reductive amination of 2,4-dimethoxyphenylacetone with dimethylamine. The purity of the synthesized DMMDA can be determined through gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy.
Propriétés
Numéro CAS |
102145-22-2 |
|---|---|
Nom du produit |
2,4-Dimethoxy-N,N-dimethylphenylisopropylamine |
Formule moléculaire |
C13H21NO2 |
Poids moléculaire |
223.31 g/mol |
Nom IUPAC |
1-(2,4-dimethoxyphenyl)-N,N-dimethylpropan-2-amine |
InChI |
InChI=1S/C13H21NO2/c1-10(14(2)3)8-11-6-7-12(15-4)9-13(11)16-5/h6-7,9-10H,8H2,1-5H3 |
Clé InChI |
ZJXZIOOUNIATPP-UHFFFAOYSA-N |
SMILES |
CC(CC1=C(C=C(C=C1)OC)OC)N(C)C |
SMILES canonique |
CC(CC1=C(C=C(C=C1)OC)OC)N(C)C |
Synonymes |
2,4-dimethoxy-N,N-dimethylphenylisopropylamine 2,4-DNNA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




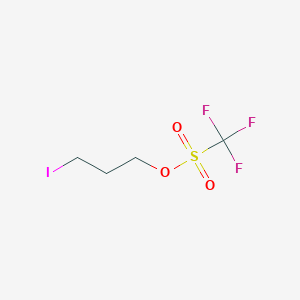
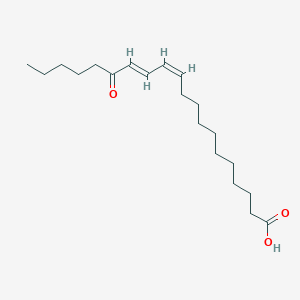
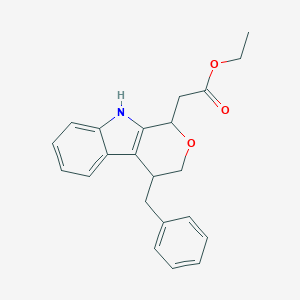
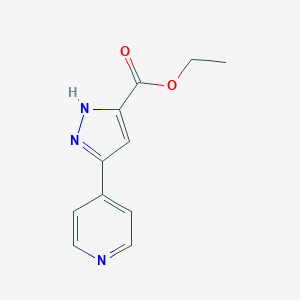
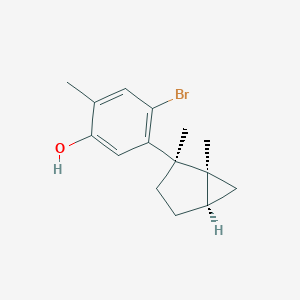
![2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B9041.png)
